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Introduction
Brilaroxazine (developmental code name: RP5063) is a novel, orally active, multimodal

neuromodulator in late-stage clinical development for the treatment of schizophrenia and other

neuropsychiatric and inflammatory disorders.[1][2] Developed by Reviva Pharmaceuticals, it is

classified as a third-generation atypical antipsychotic, acting as a dopamine-serotonin system

stabilizer.[1][3] This technical guide provides an in-depth overview of the pharmacological

profile of Brilaroxazine, summarizing key preclinical and clinical findings.

Mechanism of Action
Brilaroxazine exhibits a unique and broad pharmacological profile, functioning as a serotonin-

dopamine modulator.[4] Its therapeutic effects are believed to be mediated through a

combination of partial agonism at dopamine D2, D3, and D4 receptors, as well as serotonin 5-

HT1A and 5-HT2A receptors. Additionally, it acts as an antagonist at serotonin 5-HT2B, 5-HT6,

and 5-HT7 receptors. This multifaceted receptor interaction is thought to contribute to its

efficacy in treating both positive and negative symptoms of schizophrenia while potentially

offering a favorable safety and tolerability profile.

Receptor Binding Affinity
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Brilaroxazine demonstrates high affinity for a range of dopamine and serotonin receptors

implicated in the pathophysiology of schizophrenia. The binding affinities (Ki) for key human

recombinant receptors are summarized in the table below.

Receptor Binding Affinity (Ki, nM)

Dopamine Receptors

D2 High Affinity

D3 High Affinity

D4 High Affinity

Serotonin Receptors

5-HT1A 1.5

5-HT2A 2.5

5-HT2B 0.19

5-HT7 2.7

Other Receptors

Serotonin Transporter (SERT) Moderate Affinity

Nicotinic Acetylcholine α4β2 Moderate Affinity

Table 1: Receptor Binding Affinities of Brilaroxazine

Functional Activity
Brilaroxazine's functional activity is characterized by a combination of partial agonism and

antagonism at key dopamine and serotonin receptors. This profile distinguishes it from first and

second-generation antipsychotics.
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Receptor Functional Activity

Dopamine Receptors

D2 Partial Agonist

D3 Partial Agonist

D4 Partial Agonist

Serotonin Receptors

5-HT1A Partial Agonist

5-HT2A Partial Agonist

5-HT2B Antagonist

5-HT6 Antagonist

5-HT7 Antagonist

Table 2: Functional Activity of Brilaroxazine at Key Receptors

Note: Specific quantitative data on functional activity (e.g., EC50, Emax) are not publicly

available at the time of this writing.

Signaling Pathways
The interaction of Brilaroxazine with its target receptors initiates a cascade of downstream

signaling events that ultimately modulate neuronal activity. The following diagrams illustrate the

principal signaling pathways associated with the key receptors targeted by Brilaroxazine.
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Serotonin 5-HT2B and 5-HT7 Receptor Antagonism

Preclinical Pharmacology
Brilaroxazine has demonstrated efficacy in established rodent models of psychosis and

cognitive symptoms associated with schizophrenia.

Apomorphine-Induced Climbing in Mice
This model is used to assess the potential of a compound to block dopamine D2 receptor-

mediated behaviors, which is predictive of antipsychotic activity.

Experimental Protocol:

Animals: Male NMRI mice.

Procedure: Mice are habituated to the testing environment. Brilaroxazine (1, 3, and 10

mg/kg, i.p.) or vehicle is administered 30 minutes prior to the administration of the dopamine

agonist apomorphine (1 mg/kg, s.c.). A positive control, such as haloperidol, is also included.

Following apomorphine injection, the climbing behavior is observed and scored at regular

intervals for a defined period (e.g., 30 minutes).
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Data Analysis: The total climbing score or the percentage of time spent climbing is calculated

for each treatment group and compared to the vehicle-treated control group.

Results: Brilaroxazine, at all tested doses (1, 3, and 10 mg/kg), significantly decreased

apomorphine-induced climbing behavior compared to the vehicle control group (p<0.001).

Dizocilpine-Induced Hyperactivity in Rats
This model assesses the ability of a compound to reverse the psychotomimetic effects of the

NMDA receptor antagonist dizocilpine (MK-801), which induces hyperactivity and stereotyped

behaviors in rodents, mimicking certain aspects of schizophrenia.

Experimental Protocol:

Animals: Male Wistar rats.

Procedure: Rats are habituated to open-field arenas. Brilaroxazine (3, 10, and 30 mg/kg,

i.p.) or vehicle is administered prior to the injection of dizocilpine. A positive control, such as

olanzapine, is also used. Locomotor activity, stereotypy, and rearing behaviors are

automatically recorded for a specified duration.

Data Analysis: The total distance traveled, number of stereotypic movements, and number of

rears are quantified and compared between treatment groups.

Results: Brilaroxazine demonstrated a significant reduction in dizocilpine-induced

hyperactivity.

Spontaneous Locomotor Activity: Decreased by 15% (3 mg/kg, p<0.05), 40% (10 mg/kg,

p<0.001), and 30% (30 mg/kg, p<0.01) compared to vehicle controls.

Dizocilpine-Induced Locomotion: Reduced by 25% (3 mg/kg, p<0.05), 49% (10 mg/kg,

p<0.01), and 47% (30 mg/kg, p<0.01).

Stereotypy: Decreased by 51% (10 mg/kg, p<0.001) and 58% (30 mg/kg, p<0.001).

Pharmacokinetics
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Pharmacokinetic studies in both animals and humans have characterized Brilaroxazine as

having a predictable profile suitable for once-daily dosing.

Parameter Finding

Absorption Substantial and relatively rapid oral absorption.

Dose Proportionality

Linear (dose-proportional) increases in

maximum concentration (Cmax) and area under

the curve (AUC).

Accumulation
Lack of excessive accumulation with repeated

dosing.

Half-life
Relatively long terminal half-life of approximately

60 hours.

Metabolism
Primarily metabolized via CYP3A4 (64%) and

CYP2D6 (17%).

Protein Binding >99%

Bioavailability >80%

Table 3: Pharmacokinetic Properties of Brilaroxazine

Clinical Development
Brilaroxazine has undergone extensive clinical evaluation in Phase 1, 2, and 3 trials for the

treatment of schizophrenia and schizoaffective disorder.

Phase 2 Study: In a randomized, double-blind, placebo-controlled, multicenter Phase 2 trial

involving 234 subjects with acute exacerbation of schizophrenia or schizoaffective disorder,

Brilaroxazine met its primary endpoint, demonstrating a significant reduction in the total

Positive and Negative Syndrome Scale (PANSS) score from baseline compared to placebo.

The drug was well-tolerated, with no significant effects on weight, glucose, lipids, or prolactin

levels.

Phase 3 RECOVER Trial: The pivotal RECOVER Phase 3 trial was a 4-week, randomized,

double-blind, placebo-controlled, multicenter study in 411 patients with schizophrenia. The
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primary endpoint was the change from baseline in PANSS Total Score versus placebo at week

4.

Key Findings from the RECOVER Trial:

The 50 mg dose of Brilaroxazine met the primary endpoint with a statistically significant

10.1-point reduction in the PANSS total score compared to placebo (p < 0.001).

The 15 mg dose showed a clear trend towards improvement.

Statistically significant improvements were observed across all major symptom domains for

the 50 mg dose.

Brilaroxazine was well-tolerated, with treatment-emergent adverse event (TEAE) rates

comparable to placebo (35.5% for 50 mg vs. 30% for placebo).

Discontinuation rates were lower for Brilaroxazine than for placebo.

Safety and Tolerability
Across clinical trials, Brilaroxazine has demonstrated a favorable safety and tolerability profile.

Common Adverse Events: The most frequently reported TEAEs in Phase 1 studies were

somnolence and akathisia. In the Phase 3 RECOVER trial, common TEAEs (>5%) included

headache (<6%) and somnolence (<=7.5%), which were generally mild to moderate and

transient.

Metabolic Effects: No clinically significant changes in glucose, lipids, or weight have been

consistently observed.

Cardiovascular Effects: No significant cardiovascular or electrocardiographic complications

have been reported.

Endocrine Effects: No significant changes in prolactin levels have been noted.

Conclusion
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Brilaroxazine is a promising, late-stage, third-generation atypical antipsychotic with a unique

pharmacological profile. Its multimodal mechanism of action, involving partial agonism at key

dopamine and serotonin receptors and antagonism at others, appears to translate into a broad

spectrum of efficacy against the positive and negative symptoms of schizophrenia. The

preclinical data demonstrate its antipsychotic potential, and the results from extensive clinical

trials have confirmed its efficacy and favorable safety and tolerability profile. With its predictable

pharmacokinetics supporting once-daily dosing, Brilaroxazine represents a potential new

therapeutic option to address the unmet needs of patients with schizophrenia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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